molecular formula C29H31NO5 B395102 2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B395102
M. Wt: 473.6g/mol
InChI Key: PHFAGHSVRVOJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C29H31NO5 and a molecular weight of 473.6 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a phenethyl group, and an acetyloxyphenyl moiety

Properties

Molecular Formula

C29H31NO5

Molecular Weight

473.6g/mol

IUPAC Name

2-phenylethyl 4-(4-acetyloxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H31NO5/c1-18-25(28(33)34-15-14-20-8-6-5-7-9-20)26(21-10-12-22(13-11-21)35-19(2)31)27-23(30-18)16-29(3,4)17-24(27)32/h5-13,26,30H,14-17H2,1-4H3

InChI Key

PHFAGHSVRVOJRD-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC(=O)C)C(=O)OCCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC(=O)C)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenethyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation of the Phenyl Group: The acetyloxyphenyl moiety is introduced through an acetylation reaction, where the phenyl group is treated with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-

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